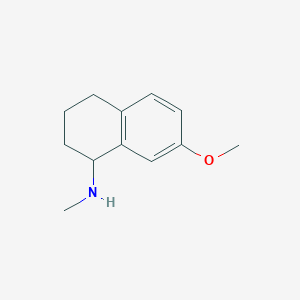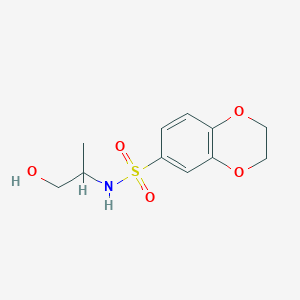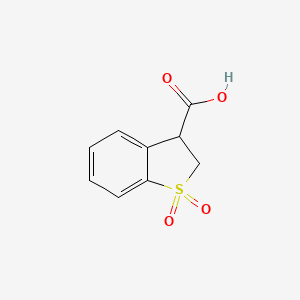![molecular formula C15H27N3O3 B7556336 2-[4-[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]piperazin-1-yl]acetic acid](/img/structure/B7556336.png)
2-[4-[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]piperazin-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]piperazin-1-yl]acetic acid, commonly known as CHMA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CHMA belongs to the class of piperazine derivatives and has been shown to exhibit a range of biological activities, including anticonvulsant, analgesic, and anxiolytic effects. In
Mecanismo De Acción
The exact mechanism of action of CHMA is not fully understood. However, it has been suggested that CHMA may act as a GABA-A receptor agonist, which could explain its anxiolytic and anticonvulsant effects. CHMA has also been shown to inhibit the activity of voltage-gated sodium channels, which could contribute to its analgesic effects.
Biochemical and Physiological Effects:
CHMA has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which could contribute to its anxiolytic and anticonvulsant effects. CHMA has also been shown to inhibit the activity of voltage-gated sodium channels, which could contribute to its analgesic effects. In addition, CHMA has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CHMA is that it has been extensively studied for its potential therapeutic applications. This means that there is a large body of literature available on the compound, which can be useful for researchers. However, one limitation of CHMA is that it has not been extensively studied in humans. This means that there is limited information available on the safety and efficacy of CHMA in humans.
Direcciones Futuras
There are several future directions for research on CHMA. One direction is to further explore the mechanism of action of CHMA. This could help to identify new therapeutic applications for the compound. Another direction is to study the safety and efficacy of CHMA in humans. This could help to determine whether CHMA has potential as a therapeutic agent for a range of neurological and psychiatric disorders. Finally, there is a need to optimize the synthesis method for CHMA to improve the yield and purity of the compound. This could make it more accessible for researchers and potentially lead to the development of new drugs based on CHMA.
Métodos De Síntesis
The synthesis of CHMA involves the reaction of cyclohexylamine with ethyl 2-bromoacetate to form ethyl 2-(cyclohexylamino)-2-oxoacetate, which is then reacted with piperazine to form CHMA. The yield of CHMA can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
CHMA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anxiolytic effects in animal models. CHMA has also been studied for its potential use in the treatment of depression, anxiety, and pain. In addition, CHMA has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
Propiedades
IUPAC Name |
2-[4-[2-[cyclohexyl(methyl)amino]-2-oxoethyl]piperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3/c1-16(13-5-3-2-4-6-13)14(19)11-17-7-9-18(10-8-17)12-15(20)21/h13H,2-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDJCFUZYUCBLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CN2CCN(CC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]piperazin-1-yl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556260.png)
![[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7556273.png)

![N-benzyl-2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7556279.png)



![1h-Indazole-5-carboxamide,n-[1-(hydroxymethyl)propyl]-](/img/structure/B7556321.png)
![3-[4-(Cyclohexylcarbamoyl)piperazin-1-yl]propanoic acid](/img/structure/B7556327.png)

![3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7556337.png)

